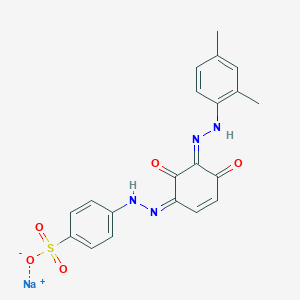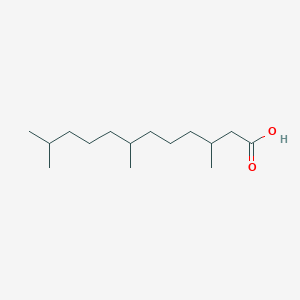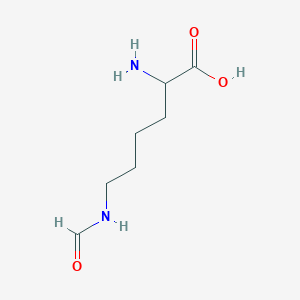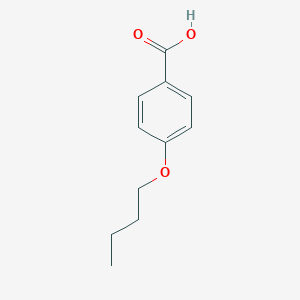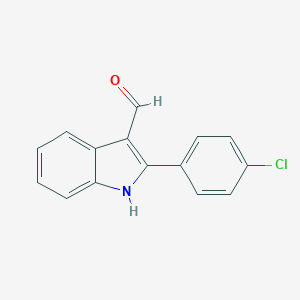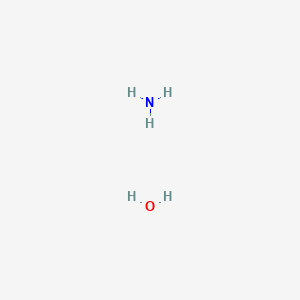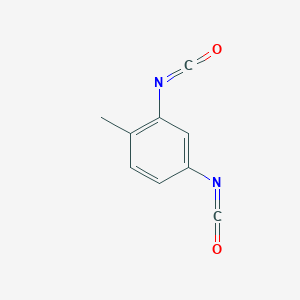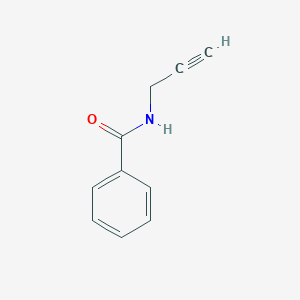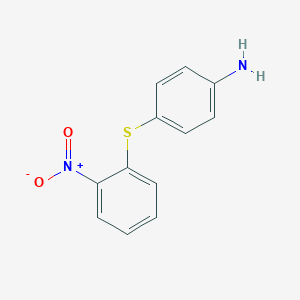
4-(2-Nitrophenyl)sulfanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenyl)sulfanylaniline, also known as 2-Nitro-4-aminophenylthioaniline or NAPTA, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development and other biomedical applications.
Mécanisme D'action
The mechanism of action of 4-(2-Nitrophenyl)sulfanylaniline is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may disrupt bacterial cell membranes, leading to bacterial cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(2-Nitrophenyl)sulfanylaniline exhibits low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the potential side effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Nitrophenyl)sulfanylaniline in lab experiments is its wide range of potential applications, including anti-cancer, anti-inflammatory, and antibacterial research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further development of this compound for biomedical applications.
Orientations Futures
There are several future directions for the study of 4-(2-Nitrophenyl)sulfanylaniline. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs for cancer, inflammation, and bacterial infections. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-(2-Nitrophenyl)sulfanylaniline can be achieved through several methods, including the reaction of 2-nitroaniline with thiophenol in the presence of a base or the reaction of 4-chloro-2-nitroaniline with thiophenol. The latter method has been reported to yield a higher yield of the desired product.
Applications De Recherche Scientifique
The potential applications of 4-(2-Nitrophenyl)sulfanylaniline in scientific research are vast. This compound has been found to exhibit anti-cancer properties, inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to possess anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Furthermore, this compound has shown antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
1144-81-6 |
|---|---|
Nom du produit |
4-(2-Nitrophenyl)sulfanylaniline |
Formule moléculaire |
C12H10N2O2S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2 |
Clé InChI |
BYVYWEWQOWXWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Synonymes |
p-(o-Nitrophenylthio)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



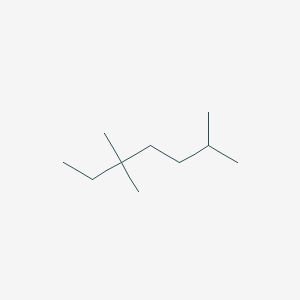
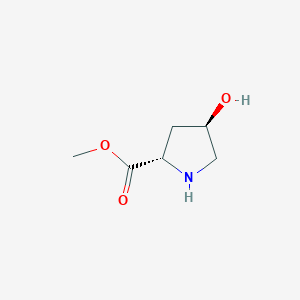
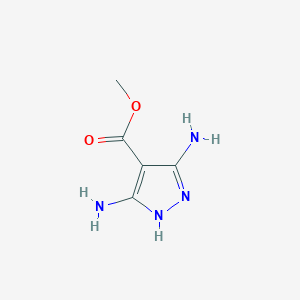
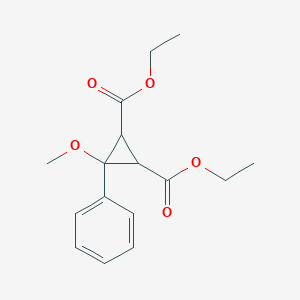
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
